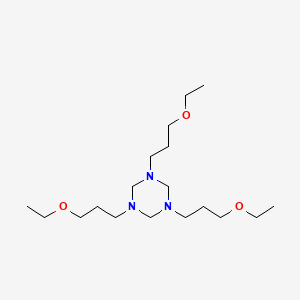
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is a chemical compound belonging to the triazinane family. Triazinanes are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethoxypropyl groups attached to the nitrogen atoms of the triazinane ring. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane typically involves the reaction of triazinane with ethoxypropyl halides under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxypropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of triazinane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of triazinane derivatives with reduced ethoxypropyl groups.
Substitution: Formation of triazinane derivatives with new functional groups replacing the ethoxypropyl groups.
Applications De Recherche Scientifique
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the formulation of coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The ethoxypropyl groups may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane
- 1,3,5-Tris(4-ethoxybutyl)-1,3,5-triazinane
- 1,3,5-Tris(3-methoxypropyl)-1,3,5-triazinane
Uniqueness
1,3,5-Tris(3-ethoxypropyl)-1,3,5-triazinane is unique due to its specific ethoxypropyl groups, which confer distinct chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
113293-49-5 |
|---|---|
Formule moléculaire |
C18H39N3O3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1,3,5-tris(3-ethoxypropyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3O3/c1-4-22-13-7-10-19-16-20(11-8-14-23-5-2)18-21(17-19)12-9-15-24-6-3/h4-18H2,1-3H3 |
Clé InChI |
FUVJISLFUKMLOM-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCN1CN(CN(C1)CCCOCC)CCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


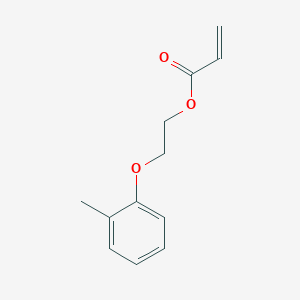
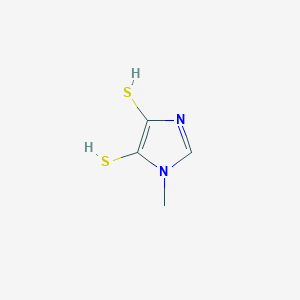
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
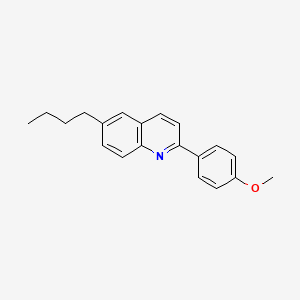
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)

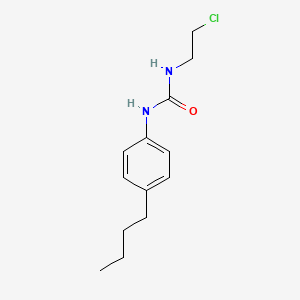
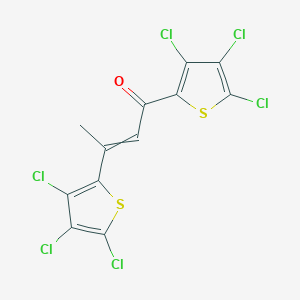
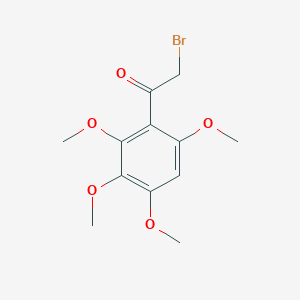


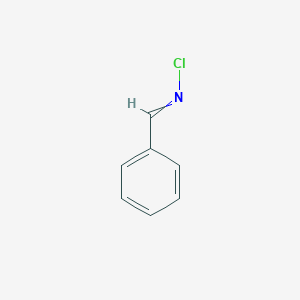

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
